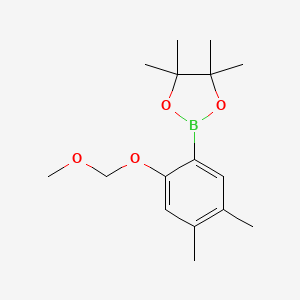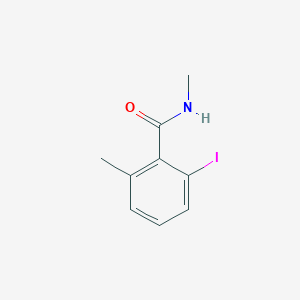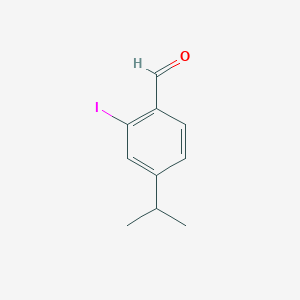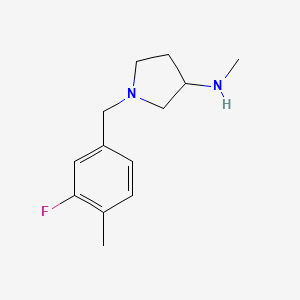
Thalidomide-C3-PEG4-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-C3-PEG4-OH is a derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the 1960s due to its teratogenic effects, but it has since found new applications in treating various diseases, including multiple myeloma and leprosy. This compound incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability, making it a valuable tool in drug delivery and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-PEG4-OH typically involves the following steps:
Starting Material: The synthesis begins with thalidomide, which is prepared from L-glutamine through a series of reactions involving N-carbethoxyphthalimide and sodium carbonate.
PEGylation: The PEGylation process involves attaching a PEG chain to the thalidomide molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry and powder X-ray diffractometry are used to characterize the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-C3-PEG4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide moiety.
Substitution: Substitution reactions can introduce different functional groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reactions occur .
Major Products Formed
The major products formed from these reactions include hydroxylated and substituted derivatives of this compound, which can have enhanced therapeutic properties .
Applications De Recherche Scientifique
Thalidomide-C3-PEG4-OH has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Medicine: this compound is explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Thalidomide-C3-PEG4-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific proteins such as IKZF1 and IKZF3. These proteins are involved in regulating immune responses and cell proliferation, making this compound effective in treating conditions like multiple myeloma .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include lenalidomide and pomalidomide, which are also derivatives of thalidomide. These compounds share similar mechanisms of action but differ in their potency and side effect profiles .
Uniqueness
Thalidomide-C3-PEG4-OH is unique due to its PEGylation, which enhances its solubility and bioavailability. This modification allows for more efficient drug delivery and potentially reduces side effects compared to non-PEGylated derivatives .
Propriétés
Formule moléculaire |
C24H32N2O9 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H32N2O9/c27-8-10-33-12-14-35-16-15-34-13-11-32-9-2-4-17-3-1-5-18-21(17)24(31)26(23(18)30)19-6-7-20(28)25-22(19)29/h1,3,5,19,27H,2,4,6-16H2,(H,25,28,29) |
Clé InChI |
FOSVUOZPDLGGQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


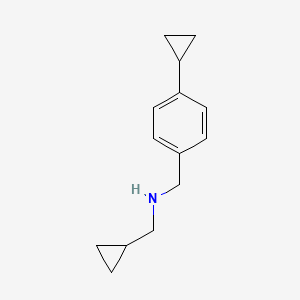
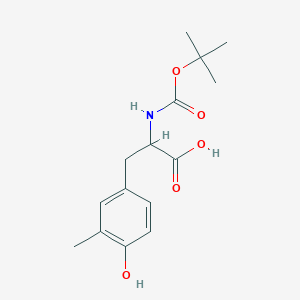
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
![2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14772433.png)
![4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14772442.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
